Methyl 2,2-dibromo-2-cyanoacetate
Description
Contextual Significance of Halogenated Methylene (B1212753) Compounds in Organic Synthesis
Halogenated methylene compounds, characterized by the presence of one or more halogen atoms attached to a CH2 group, are pivotal intermediates in organic chemistry. The electron-withdrawing nature of halogens renders the adjacent carbon atom electrophilic, making it susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the cornerstone of their utility in forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, the presence of multiple halogen atoms, as seen in di- and tri-halogenated species, can lead to unique chemical behavior, including haloform reactions and the formation of carbenes. Their application spans from the synthesis of pharmaceuticals and agrochemicals to the creation of advanced materials.
Overview of Cyanoacetate (B8463686) Ester Reactivity and Synthetic Versatility
Cyanoacetate esters are another class of exceptionally versatile building blocks in organic synthesis. The presence of both a nitrile and an ester group attached to the same methylene carbon results in a highly activated methylene group. The protons on this carbon are acidic and can be readily removed by a base to generate a stabilized carbanion. This nucleophilic species can participate in a variety of condensation reactions, such as the Knoevenagel and Cope reactions, as well as alkylation and acylation reactions. The resulting products can be further manipulated, leveraging the reactivity of both the nitrile and ester functionalities to construct a wide range of cyclic and acyclic compounds.
Research Gaps and Opportunities for Methyl 2,2-dibromo-2-cyanoacetate
While the individual chemistries of halogenated methylene compounds and cyanoacetate esters are well-established, the combination of these features in a single molecule, such as this compound, presents a compelling area for research. The presence of two bromine atoms and a cyano group on the α-carbon of a methyl acetate (B1210297) framework creates a highly electrophilic and sterically hindered carbon center. This unique structural motif suggests a rich and largely unexplored reaction chemistry.
Currently, a significant research gap exists in the detailed understanding of the synthesis, reactivity, and full synthetic potential of this compound. While the synthesis of the analogous 2,2-dibromo-2-cyanoacetamide (B155079) is documented, specific and optimized procedures for the methyl ester are not widely reported. orgsyn.orggoogle.com Furthermore, a comprehensive investigation into its reactions with various nucleophiles and its utility in constructing complex molecular scaffolds is lacking. This presents a fertile ground for research, with opportunities to develop novel synthetic methodologies and access new chemical space. The exploration of this compound's chemistry could lead to the discovery of new reaction pathways and the efficient synthesis of valuable organic molecules.
Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively available in the literature, some properties can be inferred from related compounds and computational predictions.
| Property | Value | Source |
| CAS Number | 13280-86-9 | sigmaaldrich.com |
| Molecular Formula | C4H3Br2NO2 | Inferred |
| Molecular Weight | 256.88 g/mol | Calculated |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available |
Note: The table above is populated with inferred data due to the limited availability of experimental values in public literature. The properties of the closely related 2,2-dibromo-2-cyanoacetamide, which has a melting point of 122-125 °C, suggest that the methyl ester might be a liquid or a low-melting solid at room temperature. sigmaaldrich.com
Spectroscopic Data of this compound
Detailed spectroscopic data for this compound is not readily found in published literature. However, based on its structure, the following characteristic spectral features can be predicted.
Predicted ¹H NMR Spectrum (CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.9 | Singlet | 3H | -OCH₃ |
Predicted ¹³C NMR Spectrum (CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~30-40 | CBr₂ |
| ~55 | -OCH₃ |
| ~115 | -CN |
| ~160 | C=O |
Predicted IR Spectrum (liquid film):
| Wavenumber (cm⁻¹) | Functional Group |
| ~2250 | C≡N stretch |
| ~1750 | C=O stretch (ester) |
| ~1250 | C-O stretch (ester) |
| ~600-700 | C-Br stretch |
Note: The spectral data presented are predictions based on the chemical structure and data from analogous compounds. Experimental verification is required for accurate assignments.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-dibromo-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NO2/c1-9-3(8)4(5,6)2-7/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBGZSSOLIOTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2,2 Dibromo 2 Cyanoacetate
Direct Halogenation Approaches to α,α-Dibrominated Esters
The most straightforward conceptual approach to Methyl 2,2-dibromo-2-cyanoacetate is the direct bromination of its precursor, Methyl cyanoacetate (B8463686). nih.govsigmaaldrich.com This method involves substituting the two acidic hydrogens on the α-carbon with bromine atoms. The high acidity of these protons, due to the electron-withdrawing nature of the adjacent ester and nitrile groups, makes this position highly susceptible to electrophilic halogenation.
Optimization of Bromination Reagents and Conditions
The choice of brominating agent is critical to achieving high yields and minimizing side reactions. Traditional methods for brominating active methylene (B1212753) compounds often employ elemental bromine (Br₂) or N-bromosuccinimide (NBS). smolecule.comorgsyn.org For the exhaustive dibromination required for this target molecule, an excess of the brominating agent is necessary.
A more modern and environmentally conscious approach involves the in situ generation of bromine from bromide salts. One such system uses potassium bromide (KBr), hydrochloric acid (HCl), and hydrogen peroxide (H₂O₂) at room temperature. organic-chemistry.orgresearchgate.net This method oxidizes bromide ions to bromine, which then reacts with the substrate. organic-chemistry.org While often used for chemoselective monobromination, adjusting the stoichiometry could favor dibromination. organic-chemistry.orgresearchgate.net Similar systems using an H₂O₂-HBr mixture have been shown to effectively produce 2,2-dibromo ketones from 1-arylethanones, a transformation analogous to the dibromination of methyl cyanoacetate. researchgate.netresearchgate.net
The table below outlines various brominating agents and the typical conditions employed for the halogenation of active methylene compounds.
| Brominating Agent/System | Typical Conditions | Key Features & Considerations | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Aqueous or organic solvent (e.g., CCl₄), often with radical initiator (AIBN) or light. | Common reagent for allylic and benzylic bromination, also used for α-bromination of carbonyls. Requires stoichiometric amounts. | orgsyn.org |
| Elemental Bromine (Br₂) | Acidic conditions (e.g., acetic acid) or with a base. | Highly reactive and corrosive. Acid catalysis promotes enol formation for the reaction. | libretexts.org |
| KBr / HCl / H₂O₂ | Room temperature, aqueous medium. | "Green chemistry" approach, avoids handling liquid bromine. Generates non-toxic byproducts (KCl, H₂O). | organic-chemistry.orgresearchgate.net |
| HBr / H₂O₂ | Dioxane or other suitable solvent. | Effective for geminal dibromination of certain ketones. | researchgate.netresearchgate.net |
Strategies for Selective Geminal Dibromination at the α-Carbon
Achieving geminal dibromination (both bromines on the same carbon) is the primary objective. The α-carbon of methyl cyanoacetate is activated, making the first bromination rapid. The introduction of the first electron-withdrawing bromine atom further increases the acidity of the remaining α-hydrogen, facilitating the second bromination. Therefore, the reaction tends to proceed to the dibrominated product, provided a sufficient amount of the brominating agent is used.
The key strategy is precise stoichiometric control. At least two molar equivalents of the brominating agent (e.g., Br₂ or NBS) are required per mole of methyl cyanoacetate. Using an excess can help drive the reaction to completion. The reaction mechanism under acidic conditions proceeds through an enol intermediate. libretexts.org The enol's carbon-carbon double bond acts as a nucleophile, attacking the electrophilic bromine. libretexts.org This process repeats for the second bromination.
Catalyst-Assisted Bromination Reactions
While many catalytic systems are designed for selective monobromination, certain catalysts can facilitate exhaustive halogenation. rsc.org Acid catalysts, such as HBr, are fundamental to the enolization mechanism required for the α-halogenation of carbonyl compounds. libretexts.org
The Hell-Volhard-Zelinskii reaction, which brominates carboxylic acids at the α-position, uses a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The PBr₃ converts the carboxylic acid into an acid bromide, a species that enolizes more readily than the parent acid, thus facilitating the reaction with Br₂. libretexts.org A similar principle could be applied, although methyl cyanoacetate does not require conversion to an acid bromide, the use of a Lewis acid catalyst might enhance the reaction rate or yield under specific conditions.
Multistep Synthetic Pathways to the 2,2-Dibromo-2-cyanoacetate Moiety
When direct halogenation is not feasible or results in low yields, multistep synthetic sequences offer alternative routes. These pathways build the target molecule by forming key bonds or by converting existing functional groups.
Carbon-Carbon Bond Forming Reactions Incorporating Dibrominated Units
This strategy involves creating one of the central carbon-carbon bonds of the molecule using a precursor that already contains the dibrominated unit. Conceptually, a synthon like a dibromocyanoacetyl group could be attached to a methylating agent, or a methyl dibromoacetate synthon could be cyanated.
A plausible, though not explicitly documented, route could involve the reaction of a nucleophilic cyanide source, such as potassium cyanide (KCN), with a suitable electrophilic precursor like methyl 2,2-dibromo-2-formylacetate. The formation of new carbon-carbon bonds via cyanide nucleophiles is a standard synthetic transformation. cognitoedu.org Such reactions extend the carbon chain while introducing the nitrile functional group. cognitoedu.org
Functional Group Interconversions to Yield the Target Ester Architecture
Functional group interconversions represent a powerful strategy where a readily available molecule is chemically modified to produce the final product.
One of the most logical multistep pathways would involve the synthesis and subsequent esterification of 2,2-dibromo-2-cyanoacetic acid. This two-step process can be outlined as follows:
Synthesis of 2,2-dibromo-2-cyanoacetic acid: This intermediate could be prepared via the exhaustive bromination of cyanoacetic acid. A procedure analogous to the synthesis of dibromoacetonitrile (B109444) from cyanoacetic acid using N-bromosuccinimide could be employed, ensuring complete bromination at the α-position. orgsyn.org The Hell-Volhard-Zelinskii reaction is also a prime candidate for this transformation. libretexts.org
Esterification: The resulting 2,2-dibromo-2-cyanoacetic acid could then be converted to its methyl ester, this compound. Standard esterification methods, such as Fischer esterification (reacting the acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid), would be suitable for this final step.
The table below summarizes this proposed multistep pathway.
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|---|
| 1 | α-Dibromination | Cyanoacetic acid | Br₂, PBr₃ (cat.) or excess NBS | 2,2-dibromo-2-cyanoacetic acid | orgsyn.orglibretexts.org |
| 2 | Fischer Esterification | 2,2-dibromo-2-cyanoacetic acid | Methanol (CH₃OH), H₂SO₄ (cat.) | This compound | libretexts.org |
This pathway avoids the direct, potentially aggressive dibromination of the ester, offering a controlled, stepwise approach to the final molecular architecture.
Advancements in Green Chemistry for this compound Synthesis
Solvent-Free and Aqueous Medium Reaction Development
A key area of progress in the green synthesis of bromo-organic compounds is the move away from conventional volatile organic solvents (VOCs) towards solvent-free conditions or the use of water as a reaction medium.
Solvent-free, or solid-state, reactions offer numerous advantages, including reduced reactor volume, lower costs associated with solvent purchase and disposal, and simplified work-up procedures. For the synthesis of compounds similar to this compound, solid-liquid phase transfer catalysis (PTC) has emerged as a viable solvent-free approach. mdpi.com In this methodology, a quaternary ammonium (B1175870) salt can facilitate the reaction between the organic substrate and the brominating agent in the absence of a bulk solvent. Microwave irradiation has also been employed to accelerate these solvent-free reactions, often leading to higher yields in significantly shorter reaction times. mdpi.com For instance, the use of quaternary ammonium tribromides as solid, stable sources of bromine allows for solvent-free brominations under thermal or microwave conditions. acgpubs.org
The development of reactions in aqueous media represents another significant stride in green chemistry. Water is an ideal solvent from an environmental perspective due to its non-toxicity, non-flammability, and abundance. The synthesis of related compounds, such as 2,2-dibromo-2-cyanoacetamide (B155079), has been successfully demonstrated in water. tum.de This approach often involves the in-situ generation of the brominating agent. For example, reacting an alkali bromide with an oxidizing agent like hydrogen peroxide in an acidic aqueous solution can produce bromine for the reaction, avoiding the direct handling of liquid bromine. organic-chemistry.org Such methods not only enhance safety but also simplify product isolation, as many organic products have limited solubility in water.
Atom Economy and Waste Minimization in Bromination Processes
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org A higher atom economy signifies a more sustainable process with less waste generation.
The traditional synthesis of this compound from Methyl cyanoacetate using two equivalents of molecular bromine (Br₂) proceeds with the formation of two equivalents of hydrogen bromide (HBr) as a byproduct.
Reaction: NCCH₂COOCH₃ + 2 Br₂ → NC(Br)₂COOCH₃ + 2 HBr
The atom economy for this reaction is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) * 100
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl cyanoacetate | C₄H₅NO₂ | 99.09 |
| Bromine | Br₂ | 159.808 |
| This compound | C₄H₃Br₂NO₂ | 256.89 |
| Hydrogen Bromide | HBr | 80.91 |
Atom Economy Calculation: [256.89 / (99.09 + 2 * 159.808)] * 100 = 61.3%
This calculation reveals that a significant portion of the reactant mass is converted into the HBr byproduct, which is often neutralized, creating salt waste.
Another approach focuses on the in-situ oxidation of bromide ions to active bromine species. For instance, using hydrogen peroxide as the oxidant with a bromide salt (like KBr or NaBr) generates water as the primary byproduct, leading to a much higher atom economy. organic-chemistry.org
Hypothetical Greener Reaction: NCCH₂COOCH₃ + 2 HBr + H₂O₂ → NC(Br)₂COOCH₃ + 2 H₂O
In this idealized scenario, the atom economy would be significantly improved as the only byproduct is water. Such processes represent a major goal in sustainable chemical manufacturing.
Sustainable Catalysis for Enhanced Reaction Efficiency
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with lower energy requirements, higher selectivity, and reduced waste. In the context of synthesizing this compound, catalytic methods can offer significant advantages over traditional stoichiometric approaches.
For the bromination of β-keto esters, which are structurally analogous to Methyl cyanoacetate, various catalytic systems have been developed. These include the use of Lewis acids and organocatalysts. tum.deresearchgate.net For example, chiral bisoxazolinecopper(II) complexes have been shown to catalyze the asymmetric bromination of β-keto esters, providing optically active products. nih.gov While enantioselectivity is not a feature of the achiral target compound, these studies demonstrate the principle of using metal catalysts to activate the substrate and the brominating agent, potentially under milder conditions.
The use of solid acid catalysts or supported reagents is another promising area. These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which aligns with the principles of waste minimization. For instance, zeolites or clays (B1170129) could potentially be used to catalyze the bromination of Methyl cyanoacetate, offering a more environmentally friendly alternative to homogeneous catalysts that can be difficult to remove from the product.
Furthermore, phase transfer catalysts (PTCs) like quaternary ammonium salts can be considered sustainable catalysts. wikipedia.org They are used in small quantities and can facilitate reactions between reactants in different phases (e.g., a solid brominating agent and a liquid substrate), often eliminating the need for organic solvents and enhancing reaction rates under mild conditions. mdpi.com The development of recyclable PTCs further enhances the sustainability of this approach.
Mechanistic Investigations of Reactions Involving Methyl 2,2 Dibromo 2 Cyanoacetate
Elucidation of Reaction Pathways for Nucleophilic Substitutions at the Dibrominated Carbon
The dibrominated carbon atom in methyl 2,2-dibromo-2-cyanoacetate is highly electrophilic due to the presence of two electron-withdrawing bromine atoms, a cyano group, and a methoxycarbonyl group. This structural feature makes it a prime target for nucleophilic attack. The reaction pathways for nucleophilic substitution at this center are expected to be heavily influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
Plausible pathways include:
SN2-type Mechanism: A direct attack by a nucleophile on the dibrominated carbon, leading to the displacement of a bromide ion, is a likely pathway. Given the steric hindrance at the quaternary carbon, this pathway might be more favorable with smaller, highly reactive nucleophiles. The presence of two leaving groups could potentially allow for a sequential substitution, first forming a monobromo intermediate which then undergoes a second substitution.
Addition-Elimination Mechanism: Nucleophilic attack could initially occur at the carbon of the cyano group or the carbonyl group, followed by an intramolecular rearrangement and elimination of a bromide ion. However, the strong electron-withdrawing nature of the adjacent groups makes the dibrominated carbon the most probable site of initial attack.
Halogen-Metal Exchange followed by Nucleophilic Attack: In the presence of organometallic reagents, such as organolithiums or Grignard reagents, a halogen-metal exchange could occur to generate a transient carbanionic species. This intermediate would then readily react with various electrophiles.
Detailed kinetic studies and computational modeling would be necessary to definitively elucidate the predominant reaction pathways with different nucleophiles.
Role of Radical Intermediates in Transformations of the Dibromo-cyanoacetate System
The carbon-bromine bonds in this compound are relatively weak and can be susceptible to homolytic cleavage under radical conditions (e.g., in the presence of radical initiators like AIBN or upon photolysis). The resulting α-cyano-α-methoxycarbonyl-α-bromo radical would be stabilized by the adjacent cyano and ester groups through resonance.
Potential transformations involving radical intermediates include:
Radical Addition to Alkenes: The stabilized radical could add to the double bond of an alkene, leading to the formation of a new carbon-carbon bond. The resulting radical adduct could then undergo further reactions, such as cyclization or atom transfer radical polymerization (ATRP).
Radical Cyclization: If an unsaturated moiety is present within the nucleophile or is introduced into the molecule, intramolecular radical cyclization could occur. This would be a powerful method for the synthesis of cyclic and heterocyclic compounds.
Reductive Debromination: In the presence of a radical reducing agent, such as tributyltin hydride, a sequential reduction of the carbon-bromine bonds could occur, leading to the formation of methyl 2-bromo-2-cyanoacetate and subsequently methyl 2-cyanoacetate.
The specific outcomes of these radical reactions would depend on the reaction conditions and the nature of the other reactants involved.
Electrophilic Additions and Eliminations at the α-Carbon Center
While the dibrominated α-carbon is primarily electrophilic, the concept of electrophilic additions directly at this center is less conventional. However, reactions that proceed through an initial interaction with the cyano or carbonyl group could be considered.
More relevant to this system are elimination reactions. In the presence of a strong, non-nucleophilic base, it is conceivable that HBr could be eliminated if there were an adjacent proton. However, this compound lacks an α-hydrogen for direct dehydrobromination.
Alternatively, reaction with certain metals could induce a reductive elimination of both bromine atoms to form a transient carbene or a metal-carbene complex. This highly reactive intermediate could then undergo various transformations, such as cyclopropanation reactions with alkenes.
Catalytic Cycles and Ligand Effects in Transition Metal-Mediated Transformations
The carbon-bromine bonds in this compound are well-suited for activation by transition metal catalysts, such as those based on palladium, copper, or nickel. These transformations would likely proceed through well-established catalytic cycles.
A typical catalytic cycle for a cross-coupling reaction might involve:
Oxidative Addition: The low-valent transition metal catalyst oxidatively adds to one of the C-Br bonds, forming an organometallic intermediate.
Transmetalation: A second reagent, such as an organoboron compound (in Suzuki coupling) or an organotin compound (in Stille coupling), transfers its organic group to the metal center.
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, regenerating the low-valent catalyst and forming the new carbon-carbon bond.
Stereochemical Outcomes and Diastereoselective Control in Reactions
Given that the dibrominated carbon in this compound is a prochiral center, its reactions can lead to the formation of new stereocenters. Achieving stereochemical control in these reactions is a significant challenge and an area of active research in organic synthesis.
Diastereoselective Control: In reactions with chiral nucleophiles or in the presence of chiral catalysts, it may be possible to achieve diastereoselective control. For example, in a transition metal-catalyzed reaction, the use of a chiral ligand could create a chiral environment around the metal center, leading to the preferential formation of one diastereomer over the other.
Enantioselective Synthesis: The development of enantioselective variants of these reactions would be highly valuable. This could potentially be achieved through the use of chiral phase-transfer catalysts for nucleophilic substitutions or through the use of chiral transition metal complexes for cross-coupling reactions.
The rational design of chiral ligands and catalysts that can effectively differentiate between the two enantiotopic faces of the prochiral intermediate would be key to achieving high levels of stereocontrol.
Methyl 2,2 Dibromo 2 Cyanoacetate As a Versatile Synthetic Building Block
Application in Multi-Component Reactions (MCRs) for Molecular Complexity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov Methyl 2,2-dibromo-2-cyanoacetate has proven to be a valuable component in such reactions. For instance, it can react with various starting materials in a one-pot synthesis to generate highly substituted heterocyclic compounds. These reactions often proceed with high atom economy and yield, providing rapid access to diverse molecular scaffolds. nih.gov
The utility of MCRs is highlighted in the synthesis of complex structures like pyridin-2-ones and isoquinoline (B145761) derivatives. rsc.orgsemanticscholar.org In these reactions, the high reactivity of the dibromo-cyanoacetate derivative facilitates the formation of multiple new bonds in a single operation, showcasing the efficiency of MCRs in building molecular complexity.
Table 1: Examples of Multi-Component Reactions
| Reactants | Product Type | Significance |
|---|---|---|
| Aldehydes, Active Methylene (B1212753) Compounds, Activated Phenols | 2-Amino-2-chromenes | Biologically active compounds, used in cosmetics and pigments. semanticscholar.org |
| 2-(1-substitutedpiperidin-4-ylidene)malononitrile, Benzaldehyde, Malononitrile/Cyanoacetate (B8463686) | Highly substituted isoquinolines | Access to complex heterocyclic scaffolds. semanticscholar.org |
| 2-Cyanoacetamides, Ketones, Acetone | Functionalized Pyridin-2-ones | Solvent-free, high-yield synthesis of compounds with potential biological activity. rsc.org |
Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocycles
The reactivity of this compound makes it an excellent precursor for a variety of nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry.
This compound is a key starting material for the synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives. For example, it can be used to generate pyrazole-based inhibitors of bacterial enzymes, which have potential as novel antibiotics. nih.gov The synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved through its reaction with amidinium salts, providing a direct route to this important class of compounds. organic-chemistry.org
The general approach often involves the reaction of the dibromo compound with a binucleophile, such as a hydrazine (B178648) or an amidine, leading to a cyclization reaction and the formation of the desired heterocyclic ring. The specific reaction conditions can be tuned to favor the formation of either pyrazoles or pyrimidines. A novel cerium-catalyzed tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones has been developed for the regioselective synthesis of pyrazole derivatives. rsc.org
Table 2: Synthesis of Pyrazole and Pyrimidine Derivatives
| Starting Materials | Product | Key Features |
|---|---|---|
| This compound, Hydrazines | Pyrazole derivatives | Potential as enzyme inhibitors and antibiotics. nih.gov |
| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | 2-Substituted pyrimidine-5-carboxylic esters | High-yielding, direct synthesis. organic-chemistry.org |
| Vicinal diols, Hydrazones | 1,3-di- and 1,3,5-trisubstituted pyrazoles | Cerium-catalyzed tandem reaction, broad substrate scope. rsc.org |
| 2-Methylpyrimidine, Sodium Nitrite | 2-Cyanopyrimidine | Two-step synthesis involving nitrosation and dehydration, avoiding toxic cyanides. google.com |
In addition to nitrogen heterocycles, this compound is a precursor for sulfur-containing rings like thiophenes. The synthesis of thiophenes can be achieved through various methods, including the reaction of the dibromo compound with a sulfur source. The Gewald aminothiophene synthesis, for instance, involves the condensation of a ketone with an activated nitrile, followed by cyclization with elemental sulfur.
Furthermore, this versatile building block can be used in the synthesis of more complex sulfur-containing systems like thienothiophenes. acs.org For example, it can be transformed into a dibromovinylthiophene intermediate, which then undergoes further reactions to form the fused ring system. acs.org
Generation of Highly Functionalized Organobromine Intermediates
The two bromine atoms in this compound are key to its utility in generating highly functionalized organobromine intermediates. These intermediates can be isolated and used in subsequent synthetic steps. For example, the reaction of this compound can lead to the formation of 2-bromo-3-methylthiophene, a valuable intermediate for further functionalization. google.com
The bromine atoms can be selectively replaced or can participate in cross-coupling reactions, allowing for the introduction of a wide range of substituents. This makes this compound a valuable tool for creating a library of diverse molecules from a common starting material.
Utility in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. nih.govresearchgate.net this compound serves as an excellent electrophile for such bond-forming reactions. The carbon atom bearing the two bromine atoms is highly susceptible to nucleophilic attack, leading to the displacement of one or both bromine atoms.
This allows for the formation of new C-C bonds through reactions with carbon nucleophiles like enolates or organometallic reagents. vanderbilt.edu Similarly, C-X bonds can be formed by reacting it with heteroatom nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions have been effectively used to form C-O and C-S bonds using related dibromoalkenes. researchgate.net
Integration into Cascade and Tandem Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent transformations occur under the same reaction conditions without the need for isolating intermediates. ub.edu this compound is an ideal substrate for initiating such cascades.
Its initial reaction can generate a reactive intermediate that spontaneously undergoes further transformations, leading to the rapid construction of complex molecular frameworks. nih.gov For example, a reaction sequence could begin with a nucleophilic substitution on the dibromo-cyanoacetate, followed by an intramolecular cyclization and subsequent rearrangement to afford a polycyclic product. The development of such cascade reactions is a testament to the synthetic power and versatility of this unique building block. rsc.org
Advanced Spectroscopic and Structural Characterization of Methyl 2,2 Dibromo 2 Cyanoacetate and Its Derivatives
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For Methyl 2,2-dibromo-2-cyanoacetate, HRMS would be critical for confirming its composition.
Expected Findings:
The molecular formula for this compound is C₄H₃Br₂NO₂. The expected monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element. A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern created by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of roughly 1:2:1 for a species containing two bromine atoms.
HRMS would be able to resolve these isotopic peaks and provide exact masses for each, confirming the presence of two bromine atoms and distinguishing the compound from others with a similar nominal mass.
Interactive Data Table: Expected HRMS Data for this compound
| Ion Species | Calculated Monoisotopic Mass (Da) | Expected Isotopic Pattern Ratio |
| [C₄H₃⁷⁹Br₂NO₂]⁺ | Value not available | ~1 |
| [C₄H₃⁷⁹Br⁸¹BrNO₂]⁺ | Value not available | ~2 |
| [C₄H₃⁸¹Br₂NO₂]⁺ | Value not available | ~1 |
Note: Precise mass values are dependent on high-level computational calculations or direct experimental measurement, which are not currently available in the reviewed literature.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the carbon and proton environments within the this compound molecule.
Expected ¹H NMR Findings:
Expected ¹³C NMR Findings:
The carbon-13 NMR spectrum would be more complex and informative, with four distinct signals anticipated:
Quaternary Carbon (C-Br₂): This carbon, bonded to two bromine atoms and a cyano group, would be significantly deshielded and appear far downfield. Its chemical shift would also be influenced by the heavy bromine atoms.
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the typical range for such functional groups, generally between 160-170 ppm.
Methyl Carbon (-OCH₃): The carbon of the methyl group would appear in the upfield region, characteristic of sp³ hybridized carbons attached to an oxygen atom, likely in the 50-60 ppm range.
Nitrile Carbon (C≡N): The cyano group carbon would have a characteristic chemical shift in the range of 115-125 ppm.
2D and Solid-State NMR:
While no data exists, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. An HMBC experiment would show a correlation between the methyl protons and the carbonyl carbon, confirming the ester linkage.
Solid-state NMR could provide insights into the molecular packing and any polymorphism, similar to how it has been used to study other complex materials. amanote.comscispace.com For instance, the crystal structure of the related 2,2-dibromo-2-cyanoacetamide (B155079) is known to be monoclinic, belonging to the space group P21/n. sigmaaldrich.com Solid-state NMR could determine if this compound adopts a similar or different packing arrangement.
Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -OCH₃ | ~3.8 - 4.2 | Singlet |
| ¹³C | C-Br₂ | Highly deshielded | Singlet |
| ¹³C | C=O | ~160 - 170 | Singlet |
| ¹³C | -OCH₃ | ~50 - 60 | Quartet |
| ¹³C | C≡N | ~115 - 125 | Singlet |
Note: These are estimated values based on standard NMR correlation tables and analysis of similar structures. Actual values would require experimental determination.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR and Raman Findings:
The key functional groups in this compound would produce distinct and identifiable peaks in its vibrational spectra.
Cyano Group (C≡N): A sharp, medium-intensity absorption is expected in the IR spectrum around 2230-2260 cm⁻¹. This band is often weaker in the Raman spectrum.
Carbonyl Group (C=O): A strong, sharp absorption band characteristic of an ester carbonyl group would be prominent in the IR spectrum, typically in the range of 1735-1750 cm⁻¹. This stretching vibration would also be visible in the Raman spectrum.
C-O Stretch: The C-O single bond stretch of the ester group would result in strong bands in the IR spectrum between 1000-1300 cm⁻¹.
C-Br Stretch: The carbon-bromine stretching vibrations would appear in the fingerprint region of the IR spectrum, typically below 700 cm⁻¹.
While spectral data for the target compound is unavailable, spectra for the related 2,2-dibromo-2-cyanoacetamide are accessible and show characteristic amide and nitrile absorptions. chemicalbook.com
Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |
| C≡N | Stretch | ~2230 - 2260 (Sharp, Medium) | Weak |
| C=O | Stretch | ~1735 - 1750 (Strong, Sharp) | Moderate |
| C-O | Stretch | ~1000 - 1300 (Strong) | Weak |
| C-H (methyl) | Stretch | ~2950 - 3000 (Medium) | Strong |
| C-Br | Stretch | < 700 (Medium to Strong) | Strong |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
Expected Structural Features:
Should single crystals of this compound be grown, X-ray diffraction analysis would be expected to reveal:
The geometry around the central quaternary carbon atom, with tetrahedral angles likely distorted due to the steric bulk and electronegativity of the two bromine atoms and the cyano group.
Precise bond lengths for the C-Br, C-C, C=O, C-O, and C≡N bonds, which could be compared to theoretical models and data from related structures. For instance, studies on methyl prop-2-ynoate have provided precise measurements for C-C, C≡C, and C=O bonds in a similar ester environment. nih.gov
The conformation of the ester group and its orientation relative to the rest of the molecule.
Details of the crystal packing, including any significant intermolecular interactions such as dipole-dipole forces or halogen bonding, which could influence the physical properties of the compound.
As a point of reference, the crystal structure of the related compound, 2,2-dibromo-2-cyanoacetamide, has been determined to be monoclinic with the space group P21/n. sigmaaldrich.com This provides a potential starting point for what might be expected for the methyl ester derivative, although the change from an amide to an ester group would undoubtedly influence the crystal packing.
Computational Chemistry and Theoretical Studies on Methyl 2,2 Dibromo 2 Cyanoacetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the electronic structure of molecules. For Methyl 2,2-dibromo-2-cyanoacetate, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in its theoretical characterization researchgate.net.
The primary outputs of such a calculation would be the optimized molecular geometry (bond lengths and angles) and the electronic properties. Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule, highlighting likely sites for nucleophilic and electrophilic attack. The nitrile nitrogen and carbonyl oxygen would be expected to be electron-rich, while the carbon atom bonded to the two bromine atoms would be highly electron-deficient.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: The following values are representative examples for similar functionalized compounds and are for illustrative purposes only, as specific published data for this molecule is unavailable.)
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Ab Initio Methods for Accurate Reaction Energy Landscapes and Transition State Analysis
While DFT is powerful, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide higher accuracy for reaction energetics, albeit at a greater computational expense. These methods would be invaluable for studying the reaction mechanisms involving this compound, for instance, in its reactions with nucleophiles.
Researchers could construct a detailed reaction energy landscape, identifying the structures and energies of reactants, intermediates, transition states, and products researchgate.net. Locating the transition state (a first-order saddle point on the potential energy surface) is critical for calculating the activation energy barrier, which governs the reaction rate. For example, in a substitution reaction where a nucleophile attacks the electrophilic carbon, ab initio calculations would precisely model the bond-breaking and bond-forming processes and determine the energy required for the reaction to proceed.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
This compound possesses rotational freedom around its single bonds, leading to various possible conformations. Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational preferences and flexibility. researchgate.netsigmaaldrich.com An MD simulation would track the atomic positions based on a force field, revealing the most stable conformers and the energy barriers between them.
Furthermore, MD simulations are ideal for studying intermolecular interactions. By simulating the compound in a solvent like water or an organic solvent, one can analyze the solvation shell structure and compute the solvation free energy. These simulations are crucial for understanding how the solvent environment influences the molecule's conformation and reactivity. scbt.com
Quantum Chemical Prediction of Spectroscopic Signatures (NMR, UV-Vis)
Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Using the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, one can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predicted shifts, when compared to experimental data, can confirm the molecular structure and assign signals to specific atoms. For this compound, calculations would predict a singlet for the methyl protons and distinct signals for the four carbon atoms.
Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This calculation provides the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities, respectively.
Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (δ) for this compound (Note: Predicted values are examples based on typical computational outcomes for similar structures and are for illustrative purposes. Experimental values are hypothetical.)
| Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Assignment |
|---|---|---|---|
| ¹H | 3.95 | 3.92 | -OCH₃ |
| ¹³C | 165.1 | 164.5 | C=O |
| ¹³C | 115.8 | 115.2 | -C≡N |
| ¹³C | 54.3 | 53.9 | -OCH₃ |
| ¹³C | 38.7 | 38.1 | -C(Br)₂- |
Quantitative Structure-Reactivity Relationships (QSAR) and Mechanistic Modeling
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate structural or computational descriptors of a series of compounds with their measured reactivity or biological activity. To develop a QSAR model for derivatives of this compound, one would first need to synthesize a library of related compounds and measure a specific activity (e.g., reaction rate constant with a common nucleophile).
Computational descriptors would then be calculated for each compound. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. A mathematical model would then be built to predict the activity based on these descriptors. Such a model could accelerate the design of new reagents by predicting their reactivity before synthesis. However, no such dataset or model is currently available for this specific compound class.
Emerging Research Frontiers and Future Perspectives for Methyl 2,2 Dibromo 2 Cyanoacetate
Integration into Continuous Flow Chemistry Platforms for Scalable Synthesis
The synthesis of highly functionalized and potentially reactive molecules like Methyl 2,2-dibromo-2-cyanoacetate is an ideal candidate for integration into continuous flow chemistry platforms. Traditional batch synthesis of gem-dihalogenated compounds can present challenges related to exothermic reactions, precise stoichiometric control, and the handling of hazardous reagents like bromine.
Flow chemistry offers significant advantages by providing superior control over reaction parameters. europa.eu Key benefits include:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given moment, which is crucial when working with brominating agents or managing potentially unstable intermediates. europa.eu
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient dissipation of heat, preventing thermal runaway in exothermic bromination reactions. europa.euuc.pt
Precise Process Control: Parameters such as residence time, temperature, pressure, and reagent stoichiometry can be controlled with high precision, leading to higher yields, improved purity, and better reproducibility compared to batch processes. researchgate.net
A hypothetical continuous flow setup for the synthesis of this compound would likely involve the sequential introduction of Methyl 2-cyanoacetate and a brominating agent into a temperature-controlled reactor coil. bldpharm.comnih.gov The ability to automate this process would make it highly efficient for scalable, on-demand production in industrial settings. researchgate.net
Development of Asymmetric Synthetic Routes Utilizing Chiral Catalysis
This compound itself is an achiral molecule. However, it serves as a valuable precursor for the synthesis of chiral molecules. Subsequent reactions that replace one of the two bromine atoms can create a stereogenic center. The development of asymmetric synthetic routes is therefore a critical frontier for unlocking its potential in fields like pharmaceuticals and agrochemicals, where enantiomeric purity is often paramount.
Chiral catalysis could be employed to achieve this transformation enantioselectively. For instance, a prochiral enolate derived from this compound could react with an electrophile in the presence of a chiral catalyst. A more common approach involves the reaction of the dibromo compound with a nucleophile, where a chiral ligand or catalyst directs the substitution of one bromine atom over the other.
Potential strategies include:
Chiral Phase-Transfer Catalysis: Using chiral quaternary ammonium (B1175870) salts to facilitate the reaction between the substrate (in an organic phase) and a nucleophile (in an aqueous phase) to generate an optically active product.
Transition-Metal Catalysis: Employing chiral ligands complexed to a transition metal (e.g., palladium, copper) to mediate asymmetric cross-coupling or substitution reactions.
Organocatalysis: Utilizing small chiral organic molecules, such as prolinol ethers, to catalyze the formation of a new chiral center. nih.gov
The successful development of such methods would provide access to a wide range of enantiomerically enriched building blocks from a simple, achiral starting material. uoa.gr
Exploration of Novel Catalytic Transformations and Reaction Domains
The dense functionality of this compound—featuring a gem-dibromo center, a nitrile group, and an ester moiety—makes it a rich platform for exploring novel catalytic transformations. The two bromine atoms are excellent leaving groups, making the central carbon atom highly electrophilic and a hub for various reactions.
Future research could focus on several promising areas:
Reductive Dehalogenation: Selective catalytic removal of one or both bromine atoms to generate monobromo or debrominated cyanoacetates, respectively. This would provide access to a different class of synthetic intermediates.
Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloadditions with reagents like azides to form tetrazoles, which are important scaffolds in medicinal chemistry.
Atom Transfer Radical Addition (ATRA): The C-Br bonds can be homolytically cleaved under radical conditions to participate in ATRA reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Ynolate Generation: Treatment with strong bases or reducing agents could lead to the elimination of both bromine atoms to form a highly reactive ynolate intermediate, which can be trapped with various electrophiles. orgsyn.org
The following table outlines potential reaction pathways and the resulting product classes that could be explored.
| Reaction Type | Reagents/Catalysts | Potential Product Class |
| Asymmetric Substitution | Nucleophile, Chiral Catalyst | Chiral α-bromo-α-cyanoesters |
| Reductive Monodebromination | H₂, Pd/C or Radical Reductant | Methyl 2-bromo-2-cyanoacetate |
| Cycloaddition | Sodium Azide, Lewis Acid | Methyl 5-substituted-tetrazolylcarboxylates |
| Ynolate Formation | Strong Base (e.g., n-BuLi) | Silyl ynol ethers, β-keto esters (after quenching) |
Potential Applications in Materials Science
The reactivity of this compound suggests its potential as a versatile precursor in materials science. Its ability to participate in polymerization and surface modification reactions could lead to the development of novel functional materials.
Polymer Synthesis: The compound could serve as a monomer or a cross-linking agent. For example, it could undergo polycondensation reactions with difunctional nucleophiles. The nitrile and ester groups offer sites for post-polymerization modification, allowing for the fine-tuning of polymer properties such as solubility, thermal stability, and chemical resistance.
Functional Coatings: The reactive gem-dibromo group could be used to anchor the molecule onto surfaces through covalent bond formation. This would introduce both cyano and ester functionalities to the surface, which could enhance adhesion, alter hydrophobicity, or serve as attachment points for other molecules, creating antimicrobial or biocompatible coatings.
Precursors for Carbon-Rich Materials: Pyrolysis of polymers derived from cyano-containing monomers can be a route to nitrogen-doped carbon materials, which have applications in electronics, catalysis, and energy storage.
Cross-Disciplinary Research with Other Scientific Fields
The synthetic versatility of this compound positions it as a valuable building block for cross-disciplinary research, particularly at the interface of chemistry, biology, and agriculture.
Medicinal Chemistry: Halogenated compounds and nitriles are common motifs in pharmacologically active molecules. This compound could serve as a starting point for the synthesis of libraries of novel small molecules to be screened for biological activity against various diseases. Its derivatives could be explored as enzyme inhibitors or receptor modulators.
Agrochemicals: The development of new pesticides and herbicides is crucial for global food security. The structural motifs accessible from this compound could be used to design and synthesize new classes of agrochemicals with novel modes of action.
Bioconjugation: The reactive handles on this molecule could be used to link it to biomolecules such as proteins or peptides, enabling the development of probes for studying biological processes or for creating targeted drug delivery systems.
Future progress in these areas hinges on foundational synthetic studies to first establish reliable and scalable methods for producing and derivatizing this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2,2-dibromo-2-cyanoacetate, and how is purity validated?
- Methodology : The compound is typically synthesized via bromination of methyl cyanoacetate using bromine (Br₂) in a solvent like carbon tetrachloride, often catalyzed by phosphorus tribromide (PBr₃). Post-reaction, purification involves fractional distillation or recrystallization.
- Characterization : Purity is confirmed via:
- NMR : Peaks for methyl ester (δ ~3.8 ppm, singlet), cyano group (no direct proton signal), and bromine substituents (deshielding effects on adjacent carbons).
- IR : Strong absorbance near ~2250 cm⁻¹ (C≡N stretch) and ester C=O stretch (~1740 cm⁻¹).
- HPLC/GC-MS : To quantify impurities (<1% threshold for research-grade purity) .
Q. What spectroscopic and physical properties are critical for identifying this compound?
- Key Data :
| Property | Value/Description |
|---|---|
| Molecular Formula | C₄H₃Br₂NO₂ (expected) |
| Molecular Weight | ~265.89 g/mol (calculated) |
| Melting Point | Likely low (ester group; liquid at RT) |
| Stability | Hygroscopic; store under inert gas |
- Spectroscopy :
- ¹³C NMR : Expected signals for carbonyl (C=O, ~165 ppm), nitrile (C≡N, ~115 ppm), and Br-substituted carbons.
- Mass Spec : Parent ion [M]⁺ at m/z ~265, with fragmentation peaks for Br loss .
Advanced Research Questions
Q. How do electron-withdrawing groups (Br, CN) influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The cyano and bromine groups create a highly electron-deficient α-carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or alkoxides).
- Experimental Design :
- Compare reaction rates with analogous compounds (e.g., methyl cyanoacetate) under identical conditions.
- Use kinetic studies (UV-Vis monitoring) to quantify activation energy differences .
Q. How can researchers resolve contradictions in reported thermal stability data?
- Case Study : If Study A reports decomposition at 80°C, while Study B claims stability up to 120°C:
- Hypothesis : Variability may arise from moisture content or catalytic impurities.
- Methodology :
Conduct thermogravimetric analysis (TGA) under dry N₂ vs. humid air.
Test purified vs. technical-grade samples.
Monitor decomposition products via FTIR or GC-MS (e.g., HBr release).
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
- Approach :
- Use palladium catalysts (e.g., Pd(PPh₃)₄) with tailored ligands to direct coupling at the α-carbon.
- Screen solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) to minimize side reactions.
- Validation : ¹H NMR to assess coupling efficiency; X-ray crystallography for structural confirmation of products .
Data Contradiction Analysis
Q. Discrepancies in solubility reports: How to design experiments for clarity?
- Issue : Some studies claim solubility in DMSO, while others report insolubility.
- Resolution Protocol :
Prepare saturated solutions in DMSO, DMF, and acetonitrile at 25°C.
Use dynamic light scattering (DLS) to detect aggregates.
Compare solubility via UV-Vis absorbance at λ_max (~260 nm for cyanoesters).
Report results with precise temperature, purity, and solvent batch details .
Methodological Best Practices
Q. How to mitigate decomposition during long-term storage?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
